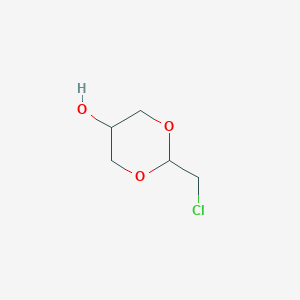

2-Chloromethyl-5-hydroxy-1,3-dioxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO3 |

|---|---|

Molecular Weight |

152.57 g/mol |

IUPAC Name |

2-(chloromethyl)-1,3-dioxan-5-ol |

InChI |

InChI=1S/C5H9ClO3/c6-1-5-8-2-4(7)3-9-5/h4-5,7H,1-3H2 |

InChI Key |

DHMAZTUTJDQFAG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC(O1)CCl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloromethyl 5 Hydroxy 1,3 Dioxane

Direct Synthesis Strategies for the 2-Chloromethyl-5-hydroxy-1,3-dioxane Core

The formation of the this compound core structure is principally achieved through condensation reactions, with considerations for stereochemical control.

Condensation Reactions Utilizing Halogenated Aldehydes and Polyols

The most direct and common method for the synthesis of 2-substituted-5-hydroxy-1,3-dioxanes is the acid-catalyzed condensation of an aldehyde with glycerol (B35011). In the case of this compound, chloroacetaldehyde or its synthetic equivalents are reacted with glycerol. This reaction, however, is known to produce a mixture of four isomeric products: the cis- and trans-2-chloromethyl-5-hydroxy-1,3-dioxanes and the corresponding five-membered ring isomers, cis- and trans-2-chloromethyl-4-hydroxymethyl-1,3-dioxolanes thieme-connect.com. The ratio of these products is influenced by reaction conditions such as the catalyst, temperature, and reaction time.

The general mechanism involves the protonation of the aldehyde carbonyl group by an acid catalyst, followed by nucleophilic attack from the hydroxyl groups of glycerol to form a hemiacetal. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the dioxane or dioxolane ring. The formation of the six-membered 1,3-dioxane (B1201747) ring is in competition with the formation of the five-membered 1,3-dioxolane ring.

| Reactants | Catalyst | Products | Key Considerations |

| Chloroacetaldehyde, Glycerol | Acid (e.g., p-toluenesulfonic acid) | Mixture of this compound (cis and trans) and 2-Chloromethyl-4-hydroxymethyl-1,3-dioxolane (cis and trans) | Thermodynamic vs. kinetic control can influence the product ratio. |

An alternative, though less direct, approach involves the reaction of a 1,3-diol with 1,2-dihaloethyl acetate. For instance, vinyl acetate can be chlorinated to produce 1,2-dichloroethyl acetate, which is then reacted with a diol like ethylene glycol to form 2-chloromethyl-1,3-dioxolane google.com. A similar strategy with glycerol as the triol could theoretically be employed.

Cycloaddition Approaches for 1,3-Dioxane Formation

While condensation reactions are the primary route, cycloaddition reactions represent a potential, albeit less explored, pathway to the 1,3-dioxane core. In principle, a [4+2] cycloaddition (Diels-Alder reaction) between a dienophile and a diene containing the necessary oxygen functionalities could construct the six-membered ring. However, the direct application of this method for the synthesis of this compound is not well-documented in the literature and remains a theoretical possibility for targeted synthetic design.

Enantioselective and Diastereoselective Synthesis Pathways

Achieving stereocontrol in the synthesis of this compound is crucial for its application in the synthesis of chiral molecules. A significant strategy for the stereoselective synthesis of substituted 5-hydroxy-1,3-dioxanes involves a three-step process starting from tris(hydroxymethyl)aminomethane thieme-connect.com. This method circumvents the problematic isomeric mixture obtained from the direct condensation with glycerol.

The key steps in this stereoselective synthesis are:

Acetal (B89532)/Ketal Formation : Reaction of tris(hydroxymethyl)aminomethane with an appropriate aldehyde or ketone (in this case, a synthetic equivalent of chloroacetaldehyde) to exclusively form the 1,3-dioxane ring system.

Oxidative Cleavage : The amino alcohol is then subjected to oxidative cleavage, for instance using sodium periodate, to yield the corresponding 1,3-dioxan-5-one thieme-connect.com.

Stereoselective Reduction : The resulting ketone at the C5 position is then reduced stereoselectively. The choice of reducing agent dictates the stereochemical outcome. For example, reduction with lithium aluminum hydride (LiAlH₄) typically yields the trans isomer, while the use of a bulkier reducing agent like L-Selectride® favors the formation of the cis isomer thieme-connect.com.

This approach provides excellent control over the stereochemistry at the C5 position, leading to predominantly one diastereomer.

| Precursor | Key Transformation | Reagents | Stereochemical Outcome |

| 2-Chloromethyl-1,3-dioxan-5-one | Reduction | LiAlH₄ | trans-2-Chloromethyl-5-hydroxy-1,3-dioxane |

| 2-Chloromethyl-1,3-dioxan-5-one | Reduction | L-Selectride® | cis-2-Chloromethyl-5-hydroxy-1,3-dioxane |

Functional Group Interconversions of the 5-Hydroxyl Moiety

The hydroxyl group at the C5 position of this compound is a key site for further chemical modifications, allowing for the introduction of a wide range of functional groups through etherification, esterification, and oxidation.

Etherification and Esterification Reactions at C5

The hydroxyl group can readily undergo etherification to form 5-alkoxy derivatives. Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, can be employed. Alternatively, acid-catalyzed reactions with alcohols or other etherification methods can be utilized.

Esterification of the 5-hydroxyl group is also a common transformation. This can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base like pyridine. The reactivity of the hydroxyl group in esterification reactions is influenced by its stereochemistry (axial vs. equatorial). Studies on related 5-hydroxy-1,3-dioxane derivatives have shown that equatorial hydroxyl groups tend to react more rapidly with acid anhydrides thieme-connect.com.

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide, Base (e.g., NaH) | 5-Alkoxy-2-chloromethyl-1,3-dioxane |

| Esterification | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | 5-Acyloxy-2-chloromethyl-1,3-dioxane |

Oxidation Reactions and Subsequent Derivatizations

The secondary alcohol at the C5 position can be oxidized to the corresponding ketone, 2-Chloromethyl-1,3-dioxan-5-one . Various oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., PCC, PDC) or milder, more modern oxidation systems. As mentioned in the stereoselective synthesis section, this ketone is a key intermediate thieme-connect.com.

The resulting 2-chloromethyl-1,3-dioxan-5-one is a valuable synthetic precursor. The ketone functionality can undergo a variety of reactions, including:

Nucleophilic addition: Reaction with organometallic reagents (e.g., Grignard reagents, organolithiums) to introduce new carbon-carbon bonds at the C5 position.

Reductive amination: Conversion to an amine via reaction with an amine and a reducing agent.

Wittig reaction: Reaction with phosphorus ylides to form an exocyclic double bond.

Enolate formation and alkylation: Deprotonation alpha to the carbonyl group to form an enolate, which can then be reacted with electrophiles.

These subsequent derivatizations of the 1,3-dioxan-5-one intermediate significantly expand the synthetic utility of the parent this compound.

Nucleophilic Substitutions Involving the Hydroxyl Group

The secondary hydroxyl group at the C5 position of the 1,3-dioxane ring behaves as a typical alcohol and is amenable to a variety of nucleophilic substitution reactions, most notably to form ethers and esters.

Etherification: The hydroxyl group can be converted into an ether linkage via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a suitable base, like sodium hydride, to form an alkoxide, which then displaces a halide from an alkyl halide to form the corresponding ether.

Esterification: The hydroxyl group readily reacts with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (under Fischer esterification conditions) to form esters. These reactions are typically catalyzed by a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct or by a strong acid catalyst when reacting directly with a carboxylic acid. The reactivity is comparable to that of other secondary alcohols, allowing for the introduction of a wide array of ester functionalities.

| Reagent Class | Specific Reagent | Product Type |

| Alkyl Halide (with base) | Methyl iodide | Methyl Ether |

| Acid Chloride | Acetyl chloride | Acetate Ester |

| Acid Anhydride | Acetic anhydride | Acetate Ester |

| Carboxylic Acid (acid cat.) | Benzoic acid | Benzoate Ester |

Reactivity of the 2-Chloromethyl Group in this compound

The chloromethyl group at the C2 position features a primary alkyl chloride, making it an excellent substrate for various nucleophilic substitution and related reactions.

Nucleophilic Displacement Reactions (SN1, SN2)

The primary nature of the carbon-chlorine bond strongly favors the SN2 mechanism for nucleophilic displacement. The steric hindrance around the electrophilic carbon is minimal, allowing for effective backside attack by a wide range of nucleophiles. SN1 reactions are highly unlikely due to the instability of the corresponding primary carbocation.

Common nucleophiles that can displace the chloride ion include:

Azide ion (N₃⁻): To form 2-azidomethyl-5-hydroxy-1,3-dioxane, a precursor to the corresponding amine.

Cyanide ion (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Amines: Primary and secondary amines can be used to synthesize secondary and tertiary amine derivatives, respectively.

Thiolates (RS⁻): To form thioethers.

Iodide ion (I⁻): The Finkelstein reaction can be used to convert the chloromethyl group to the more reactive iodomethyl group.

The general scheme for these SN2 reactions is presented below, highlighting the inversion of stereochemistry, although the carbon center is achiral in this case.

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether (-CH₂SCH₃) |

| Iodide | Sodium Iodide (NaI) | Iodoalkane (-CH₂I) |

Elimination Reactions to Form Exocyclic Double Bonds

Elimination reactions (E2) can potentially occur when the chloromethyl group is treated with a strong, sterically hindered base. This reaction would involve the abstraction of a proton from the C2 carbon of the dioxane ring and the concurrent expulsion of the chloride ion, leading to the formation of a 2-methylene-5-hydroxy-1,3-dioxane. However, such reactions require specific conditions and the use of non-nucleophilic bases to minimize competition from SN2 substitution. The stability of the resulting exocyclic double bond on the acetal system influences the feasibility of this transformation.

Cross-Coupling Reactions and Organometallic Transformations

The C-Cl bond of the chloromethyl group can participate in transition-metal-catalyzed cross-coupling reactions. For instance, it could potentially serve as an electrophile in reactions like Suzuki, Stille, or Negishi couplings after conversion to a more reactive organometallic species or direct coupling under specific catalytic conditions.

Furthermore, the chloromethyl group can be used to form organometallic reagents. Reaction with magnesium metal would lead to the formation of a Grignard reagent, (5-hydroxy-1,3-dioxan-2-yl)methylmagnesium chloride. This powerful nucleophile could then be used to form new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, or esters. Care must be taken to protect the free hydroxyl group before attempting Grignard formation, as it would otherwise quench the reagent.

Radical Reactions Involving the Chloromethyl Group

The carbon-chlorine bond can undergo homolytic cleavage under radical conditions. A common transformation is radical dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This is typically achieved using a radical initiator (like AIBN) and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane. This reaction converts the 2-chloromethyl group into a 2-methyl group.

Ring Modifications and Skeletal Rearrangements of the 1,3-Dioxane System

While 1,3-dioxane rings are generally stable under neutral and basic conditions, they are susceptible to rearrangements and cleavage under acidic conditions. More significantly, reactions involving the displacement of a leaving group at the C5 position can induce skeletal rearrangements.

Studies on analogous systems, such as 2-phenyl-1,3-dioxan-5-ol, have shown that attempts to replace the hydroxyl group (or its tosylate derivative) with a halide can lead to a ring-contraction rearrangement. rsc.org For example, the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine and carbon tetrachloride does not simply yield the expected 5-chloro product. Instead, it produces a mixture of diastereomeric cis- and trans-4-(chloromethyl)-2-phenyl-1,3-dioxolanes, alongside a small amount of the direct substitution product, trans-5-chloro-2-phenyl-1,3-dioxan. rsc.org

This rearrangement is believed to proceed through neighboring group participation, where an oxygen atom of the dioxane ring attacks the C5 carbon, leading to the transient formation of a bridged oxonium ion intermediate, which is then opened by the nucleophilic attack of the chloride ion at the former C4 position. This results in the contraction of the six-membered dioxane ring into a five-membered dioxolane ring. Given the structural similarity, this compound is expected to undergo a similar rearrangement under these conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Chloromethyl 5 Hydroxy 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-Chloromethyl-5-hydroxy-1,3-dioxane in solution. It provides insights into the carbon-hydrogen framework, the connectivity of atoms, and the spatial orientation of substituents, which is crucial for defining its stereochemistry and conformational preferences.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the primary information for structural assignment. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while spin-spin coupling constants (J) in the ¹H NMR spectrum reveal information about the dihedral angles between adjacent protons, which is critical for conformational analysis.

For this compound, the 1,3-dioxane (B1201747) ring is expected to adopt a chair conformation, similar to cyclohexane. This leads to two distinct orientations for the substituents at the C2, C4, C5, and C6 positions: axial and equatorial. The hydroxyl group at C5 and the chloromethyl group at C2 can exist as different stereoisomers (cis or trans), depending on their relative axial or equatorial positions.

¹H NMR:

H2 (acetal proton): The proton at the C2 position, adjacent to two oxygen atoms, would appear as a triplet, coupling with the two protons of the chloromethyl group. Its chemical shift would be significantly downfield, typically in the range of δ 4.5-5.5 ppm.

CH₂Cl (chloromethyl protons): These protons would appear as a doublet, coupled to the H2 proton, in the δ 3.5-4.0 ppm region.

H4/H6 (ring methylene (B1212753) protons): The protons on C4 and C6 are diastereotopic. The axial and equatorial protons would show distinct chemical shifts and complex coupling patterns (geminal and vicinal coupling), typically appearing in the δ 3.5-4.5 ppm range.

H5 (methine proton): The proton on the carbon bearing the hydroxyl group would likely resonate around δ 3.0-4.0 ppm. The magnitude of its coupling constants with the H4 and H6 protons is highly dependent on its axial or equatorial position, providing key stereochemical information.

OH (hydroxyl proton): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule.

C2 (acetal carbon): Highly deshielded by two oxygen atoms, expected around δ 95-105 ppm.

C4/C6 (ring methylene carbons): Found in the δ 60-75 ppm region.

C5 (methine carbon): The carbon attached to the hydroxyl group, expected around δ 65-75 ppm.

CH₂Cl (chloromethyl carbon): Expected in the δ 40-50 ppm region due to the influence of the chlorine atom.

The precise chemical shifts and coupling constants allow for the determination of the predominant isomer. For instance, in related 2-substituted-5-hydroxy-1,3-dioxanes, large coupling constants between H5 and adjacent axial protons are indicative of an equatorial hydroxyl group. lookchem.com

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 4.5 - 5.5 | t (triplet) | ~5-7 Hz |

| CH₂Cl | 3.5 - 4.0 | d (doublet) | ~5-7 Hz |

| H4/H6 (axial) | 3.5 - 4.2 | m (multiplet) | - |

| H4/H6 (equatorial) | 4.0 - 4.5 | m (multiplet) | - |

| H5 | 3.0 - 4.0 | m (multiplet) | Varies with conformation |

| OH | Variable | br s (broad singlet) | - |

| Carbon (¹³C) | Predicted Chemical Shift (δ, ppm) |

| C2 | 95 - 105 |

| C4/C6 | 60 - 75 |

| C5 | 65 - 75 |

| CH₂Cl | 40 - 50 |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating complex structural details.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, it would show correlations between H2 and the CH₂Cl protons, and trace the connectivity from H4/H6 to H5, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s) (e.g., linking the C5 signal to the H5 signal).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining stereochemistry. For example, in a cis isomer where the H2 and H5 protons are on the same face of the ring, a NOESY cross-peak would be expected between them. Strong NOEs between a proton and axial protons on the same side of the ring can confirm its own axial or equatorial orientation.

The 1,3-dioxane ring is not static; it undergoes a rapid chair-to-chair inversion at room temperature. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide quantitative information about this process.

As the temperature is lowered, the rate of ring inversion slows. If the inversion is slow on the NMR timescale, separate signals for the axial and equatorial protons (e.g., at C4 and C6) may be observed. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. For 5-substituted 1,3-dioxanes, these barriers are typically in the range of 8-12 kcal/mol. researchgate.net This analysis confirms the flexibility of the ring and provides insight into the energetic landscape of its conformations.

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, assuming a suitable single crystal can be grown.

The expected results from an X-ray analysis would be the definitive confirmation of the chair conformation of the 1,3-dioxane ring. bohrium.com It would also establish the relative stereochemistry (cis or trans) by showing the specific axial or equatorial positions of the chloromethyl and hydroxyl groups. Furthermore, the crystallographic data would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

| Crystallographic Parameter | Expected Information for this compound |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | Precise a, b, c (Å) and α, β, γ (°) values |

| Conformation | Confirmation of chair conformation; precise torsion angles |

| Stereochemistry | Unambiguous assignment of cis or trans isomers |

| Hydrogen Bonding | Details of intermolecular O-H···O or O-H···Cl interactions |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and bonding.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is the classic signature of the hydroxyl group's stretching vibration. The broadness indicates hydrogen bonding.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methylene (CH₂) and methine (CH) groups of the ring and the chloromethyl group.

C-O Stretches: The 1,3-dioxane system is characterized by strong C-O stretching bands. Multiple strong bands are expected in the 1000-1200 cm⁻¹ region, typical for cyclic acetals. docbrown.info

C-Cl Stretch: A band in the 600-800 cm⁻¹ region in both IR and Raman spectra would be characteristic of the C-Cl stretching vibration.

Hydrogen Bonding Analysis: The position and shape of the O-H stretching band are highly sensitive to the strength and nature of hydrogen bonding. researchgate.net In a condensed phase, intermolecular hydrogen bonds (O-H···O) are expected. Studies on related molecules have shown that intramolecular hydrogen bonding between the 5-hydroxy group and one of the ring oxygen atoms is also possible, which would give rise to a sharper, distinct O-H band. acs.org Comparing spectra from dilute and concentrated solutions can help distinguish between these interactions.

| Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad (IR) |

| C-H stretch | 2850 - 3000 | Medium-Strong |

| C-O stretch (acetal) | 1000 - 1200 | Strong (IR) |

| C-Cl stretch | 600 - 800 | Medium |

Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₅H₉ClO₃), the exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ can be calculated and compared to the experimental value to confirm the chemical formula. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes ([M]⁺ and [M+2]⁺).

The fragmentation pathways under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) would provide further structural proof. Likely fragmentation patterns for this molecule would include:

Loss of the chloromethyl radical (•CH₂Cl) to give a stable oxonium ion.

Cleavage of the dioxane ring, often initiated by the loss of formaldehyde (B43269) (CH₂O).

Loss of a chlorine atom (•Cl).

Loss of a water molecule (H₂O) from the hydroxyl group.

By analyzing the exact masses of these fragment ions, the fragmentation pathway can be mapped out, providing corroborating evidence for the proposed structure.

Conformational Analysis and Stereochemical Behavior of 2 Chloromethyl 5 Hydroxy 1,3 Dioxane

Preferred Conformations of the 1,3-Dioxane (B1201747) Ring (e.g., Chair, Boat, Twist-Boat)

The six-membered 1,3-dioxane ring, akin to cyclohexane, is not planar and adopts a variety of non-planar conformations to alleviate ring strain. The most stable and predominant conformation is the chair form , which minimizes both torsional strain, by having all bonds staggered, and angle strain. researchgate.net

Other higher-energy conformations include the boat and twist-boat (or twist) forms. In the parent 1,3-dioxane, the chair conformer is significantly more stable than the flexible forms. Computational studies have quantified these energy differences, showing the chair form to be more stable than the 2,5-twist conformer by approximately 5-6 kcal/mol. The 1,4-twist conformer is even higher in energy than the 2,5-twist form. researchgate.net These non-chair conformations typically act as transition states or intermediates during the process of ring inversion (chair-to-chair flip). Due to the high energy barrier, the population of non-chair conformers at equilibrium is negligible for most substituted 1,3-dioxanes under standard conditions.

| Conformation | Relative Energy (kcal/mol) for 1,3-Dioxane |

| Chair | 0 (most stable) |

| 2,5-Twist | ~5.2 - 6.0 |

| 1,4-Twist | ~6.2 - 7.0 |

| Boat | Higher energy transition state |

Note: The data in this table is based on computational studies of the parent 1,3-dioxane molecule and serves as a reference for the inherent conformational preferences of the ring system. researchgate.net

Steric and Electronic Effects of 2-Chloromethyl and 5-Hydroxyl Substituents on Ring Conformation

The conformational equilibrium of 2-Chloromethyl-5-hydroxy-1,3-dioxane is dictated by the orientation of its two substituents, which can be either axial or equatorial.

The 2-chloromethyl group at the acetal (B89532) carbon (C2) generally prefers the equatorial position. This preference is primarily driven by the avoidance of steric hindrance. In an axial orientation, the substituent would experience destabilizing 1,3-diaxial interactions with the axial protons on C4 and C6. thieme-connect.de Due to the shorter C-O bond lengths compared to C-C bonds in cyclohexane, these diaxial interactions in 1,3-dioxanes are more significant. researchgate.net The steric demand of the chloromethyl group is expected to be comparable to or slightly greater than that of a methyl or ethyl group.

The 5-hydroxyl group at C5 also has a preference for the equatorial position. When a substituent at C5 is in the axial position, it does not interact with axial protons as in cyclohexane, but rather with the lone pairs of the ring oxygen atoms at positions 1 and 3. This interaction is generally less destabilizing than a 1,3-diaxial hydrogen interaction. However, an equatorial orientation is still typically favored for most substituents at this position to minimize steric strain. researchgate.net

A crucial factor for the 5-hydroxyl group is the possibility of intramolecular hydrogen bonding . In the conformer where the hydroxyl group is axial, the hydrogen atom can form a hydrogen bond with one of the ring oxygen atoms. This stabilizing interaction can, in some cases, counteract the steric preference for the equatorial position, making the axial conformer more populated than would otherwise be expected, particularly in non-polar solvents. Conversely, in polar, hydrogen-bond-accepting solvents, this intramolecular hydrogen bond is disrupted, and the equatorial preference is likely to dominate. Studies on 5-hydroxy-1,3-dioxane have shown that the equatorial conformer is generally more stable, but the energy difference is small, and the equilibrium can be influenced by the solvent.

Anomeric and Reverse Anomeric Effects in Substituted 1,3-Dioxanes

The anomeric effect is a stereoelectronic phenomenon observed in heterocyclic rings, where an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon, C2 in this case) shows a preference for the axial position, despite the steric disadvantage. wikipedia.org This effect is typically explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-substituent bond (n → σ* interaction). This interaction is maximal when the lone pair and the bond are anti-periplanar, a geometry achieved in the axial conformation. rsc.org

In this compound, the substituent at the anomeric center is a chloromethyl group (-CH₂Cl). The anomeric effect is most pronounced when the electronegative atom is directly attached to C2 (e.g., -Cl, -OR). Since the electronegative chlorine atom is separated from C2 by a methylene (B1212753) group, a classic anomeric effect is not expected to be a dominant factor. The electronic influence of the chlorine atom is attenuated, and the conformational preference of the chloromethyl group is likely to be governed primarily by steric effects, favoring the equatorial position.

The reverse anomeric effect describes the observation that substituents with a positive or partial positive charge at the anomeric position show a strong preference for the equatorial orientation, beyond what would be predicted by sterics alone. wikipedia.org This effect is not relevant to the chloromethyl group, which does not carry a formal positive charge.

Diastereomeric and Enantiomeric Relationships in Substituted this compound

The presence of substituents at positions C2 and C5 creates two stereocenters in the this compound molecule. This gives rise to stereoisomerism.

Diastereomers: The relative orientation of the 2-chloromethyl group and the 5-hydroxyl group can be either on the same side of the ring or on opposite sides. This results in two diastereomers:

cis isomer: The two substituents are on the same face of the ring. In the most stable chair conformation, this would correspond to one axial and one equatorial substituent (axial/equatorial or equatorial/axial).

trans isomer: The two substituents are on opposite faces of the ring. In the most stable chair conformation, this would correspond to either both substituents being equatorial (diequatorial) or both being axial (diaxial).

Considering the general preference for equatorial substituents, the trans isomer is expected to exist predominantly in the diequatorial conformation, which is likely to be the most stable of all possible isomers. The cis isomer would exist as an equilibrium of two chair conformers (2-equatorial/5-axial and 2-axial/5-equatorial), with the relative population depending on the balance of the steric and electronic effects discussed previously.

Enantiomers: Both the cis and the trans diastereomers are chiral as they lack a plane of symmetry. Therefore, each diastereomer exists as a pair of non-superimposable mirror images called enantiomers. For example, there is (2R, 5R)-2-Chloromethyl-5-hydroxy-1,3-dioxane and its enantiomer (2S, 5S)-2-Chloromethyl-5-hydroxy-1,3-dioxane, which constitute the trans pair. Similarly, the cis pair would consist of the (2R, 5S) and (2S, 5R) enantiomers.

Computational and Experimental Determination of Conformational Energies and Barriers

The conformational energies, equilibrium populations, and barriers to ring inversion in substituted 1,3-dioxanes are determined using a combination of experimental and computational techniques.

Experimental Methods: The primary experimental tool for conformational analysis in solution is Nuclear Magnetic Resonance (NMR) spectroscopy .

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. Axial protons are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts.

Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. For instance, a large coupling constant (typically 8-13 Hz) is observed for axial-axial couplings (180° dihedral angle), while smaller values (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings (approx. 60° dihedral angle). By measuring these coupling constants, the preferred conformation and the relative populations of different conformers can be determined. researchgate.net

Typical ³JHH Coupling Constants in Chair Conformations

| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |

|---|---|---|

| Axial-Axial (Jaa) | ~180° | 8 - 13 |

| Axial-Equatorial (Jae) | ~60° | 1 - 5 |

Computational Methods: Quantum-chemical calculations are powerful tools for investigating the potential energy surface of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to:

Calculate the relative energies of different conformers (chair, twist-boat, etc.). researchgate.net

Determine the preferred orientation (axial vs. equatorial) of substituents.

Calculate the energy barriers for conformational processes like chair-chair interconversion.

Predict geometric parameters (bond lengths, angles) and spectroscopic properties (e.g., NMR chemical shifts) that can be compared with experimental data. researchgate.net

These computational studies provide detailed insights into the steric and electronic interactions that govern the conformational behavior of molecules like this compound. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Chloromethyl 5 Hydroxy 1,3 Dioxane

Acid- and Base-Catalyzed Transformations of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532) and, like other acetals, is stable under neutral and basic conditions but labile in the presence of acid. thieme-connect.de

Acid-Catalyzed Transformations: The hydrolysis of the 1,3-dioxane ring is a classic example of an acid-catalyzed reaction. The mechanism involves the protonation of one of the ring oxygen atoms by a hydronium ion (H₃O⁺). vaia.comyoutube.com This step makes the oxygen a better leaving group. The C-O bond then cleaves, leading to the opening of the ring and the formation of a resonance-stabilized oxocarbenium ion intermediate. sci-hub.sewikipedia.org This intermediate is a key species in acetal hydrolysis. wikipedia.orgnih.gov

A water molecule then acts as a nucleophile, attacking the carbocationic carbon of the oxocarbenium ion. This results in the formation of a hemiacetal. Subsequent proton transfer steps and cleavage of the remaining portion of the original acetal lead to the final hydrolysis products. For 2-Chloromethyl-5-hydroxy-1,3-dioxane, acid hydrolysis would ultimately yield glycerol (B35011), formaldehyde (B43269), and chloroacetaldehyde. The reaction is reversible, and the formation of the dioxane is favored by the removal of water. vaia.com

Protonation: A ring oxygen is protonated by an acid catalyst.

Ring Opening: The C-O bond breaks to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the intermediate.

Deprotonation: Loss of a proton to form a hemiacetal intermediate.

Further Protonation and Cleavage: The other ether-like linkage is protonated and cleaved to release the final products.

Base-Catalyzed Transformations: The 1,3-dioxane ring system is generally stable under basic conditions. thieme-connect.de The ether linkages of the acetal are not susceptible to cleavage by nucleophiles like hydroxide (B78521) ions. Therefore, in the presence of a base, the primary reaction site on this compound would be the chloromethyl group via S(_N)2 substitution, as described in the previous section, or deprotonation of the 5-hydroxyl group if a strong base is used. The dioxane ring itself remains intact under these conditions.

Role of Intramolecular Interactions in Directing Reactivity and Stereochemistry

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de The presence of the 5-hydroxy group allows for the possibility of intramolecular hydrogen bonding. This non-covalent interaction can play a significant role in determining the most stable conformation of the molecule, which in turn directs its reactivity and the stereochemistry of its products.

The 5-hydroxy group can exist in either an axial or equatorial position. An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and one of the lone pairs of the ring oxygen atoms (O1 or O3). unito.it Such a bond is more likely to occur when the hydroxyl group is in the axial position, as this brings it into closer proximity to the ring oxygens. This interaction can "lock" the ring in a specific conformation, influencing the accessibility of the 2-chloromethyl group to incoming nucleophiles.

For example, if the axial conformation is stabilized, the 2-chloromethyl group would likely reside in the equatorial position to minimize steric interactions. An equatorial substituent is generally more sterically accessible than an axial one, potentially facilitating S(_N)2 attack. Conversely, if the equatorial conformation of the 5-hydroxy group is preferred, the 2-chloromethyl group might have a different steric environment.

| Conformation of 5-OH | Potential H-Bonding | Relative Stability | Implication for Reactivity |

|---|---|---|---|

| Axial | Yes (with ring O1/O3) | Potentially stabilized by H-bond | May lock ring, presenting the C2 substituent in a specific orientation (likely equatorial). |

| Equatorial | Less likely or weaker | Generally preferred for steric reasons | Allows for greater conformational flexibility, potentially affecting reaction pathways. |

The stereochemical outcome of reactions can also be influenced. For instance, in reactions involving the hydroxyl group itself, its fixed orientation due to hydrogen bonding could lead to highly stereoselective transformations.

Characterization of Reactive Intermediates and Transition States

The study of reactions involving this compound involves the characterization of short-lived reactive intermediates and transition states.

Reactive Intermediates: The most significant reactive intermediate in the chemistry of the 1,3-dioxane ring is the oxocarbenium ion . wikipedia.org This species forms during acid-catalyzed hydrolysis upon the cleavage of a C-O bond. sci-hub.se It is characterized by a positive charge delocalized between a carbon and an oxygen atom, existing as a resonance hybrid of an oxonium ion and a carbocation. wikipedia.org The stability of this intermediate is crucial for the facility of the hydrolysis reaction. In related systems, these ions have been studied using computational methods and, in some cases, characterized by NMR spectroscopy under superacid conditions. nih.gov

Transition States: Two key transition states are pertinent to the reactivity of this molecule:

S(_N)2 Transition State: In the nucleophilic substitution at the chloromethyl group, the reaction proceeds through a high-energy trigonal bipyramidal transition state . chemguide.co.uk In this state, the central carbon is partially bonded to both the incoming nucleophile and the departing chloride ion, with the three non-reacting atoms (two hydrogens and the C2 of the dioxane ring) lying in a plane. libretexts.org This is a fleeting arrangement of atoms at the peak of the energy profile for the reaction.

Hydrolysis Transition State: For the acid-catalyzed ring-opening, the rate-determining step is typically the cleavage of the protonated C-O bond to form the oxocarbenium ion. lookchem.com The transition state for this step involves significant C-O bond stretching and charge development on the carbon and oxygen atoms.

The structures and energies of these transient species are typically investigated using computational chemistry (e.g., Density Functional Theory - DFT) as their direct experimental observation is extremely challenging due to their very short lifetimes.

Computational Chemistry and Theoretical Studies of 2 Chloromethyl 5 Hydroxy 1,3 Dioxane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Chloromethyl-5-hydroxy-1,3-dioxane. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, which is significantly more stable than twist or boat forms. For this compound, the primary conformational questions involve the axial or equatorial positioning of the chloromethyl group at the C2 position and the hydroxy group at the C5 position.

DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are widely used for geometry optimization and energy calculations. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The relative energies of different conformers can be calculated to determine the most stable isomer in the gas phase. For instance, studies on similar 1,3-dioxane systems have shown that the chair conformer is considerably lower in energy than twist conformers. researchgate.net The presence of substituents and the possibility of intramolecular hydrogen bonding between the hydroxyl group and the ring oxygen atoms can influence the conformational preference, a factor that quantum chemical calculations can effectively model.

Table 1: Illustrative Calculated Relative Energies for 1,3-Dioxane Conformers (Analogous System) This table presents typical energy differences found in computational studies of the parent 1,3-dioxane ring, which would be the basis for a study on its substituted derivative.

| Conformer | Method | Relative Energy (kcal/mol) |

| Chair | DFT/B3LYP | 0.00 |

| 2,5-Twist | DFT/B3LYP | 5.19 |

| 1,4-Twist | DFT/B3LYP | 6.19 |

Data based on findings for the parent 1,3-dioxane molecule. researchgate.net

Electronic structure analysis through methods like Natural Bond Orbital (NBO) theory can reveal details about charge distribution, hybridization, and hyperconjugative interactions. nih.gov For this compound, NBO analysis would quantify the delocalization of electron density, such as the interaction between the oxygen lone pairs and the antibonding orbitals of adjacent C-C or C-H bonds, which contributes to conformational stability. The molecular electrostatic potential (MEP) map can also be calculated to identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic and nucleophilic attack. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov Calculations are typically performed on the optimized geometry of the molecule. The accuracy of these predictions has improved significantly, with modern methods often achieving a mean absolute error (MAE) of less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts when compared to experimental data. nih.gov For this compound, calculations would involve computing the chemical shifts for each possible conformer and then determining a Boltzmann-averaged spectrum based on their relative energies. This approach helps in assigning specific peaks in an experimental spectrum to particular atoms in the molecule.

Table 2: Representative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Dioxane (Hypothetical Data) This table illustrates the typical accuracy one might expect from DFT-based NMR predictions for a molecule like this compound.

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| C2 | 95.8 | 94.5 | 1.3 |

| C4/C6 | 68.2 | 67.1 | 1.1 |

| C5 | 70.5 | 69.8 | 0.7 |

| -CH₂Cl | 45.1 | 44.2 | 0.9 |

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.net These calculations are based on the second derivative of the energy with respect to the atomic coordinates. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). These calculations are crucial for assigning vibrational modes to specific functional groups, such as the O-H stretch of the hydroxyl group, the C-Cl stretch of the chloromethyl group, and various C-O and C-C stretching and bending modes of the dioxane ring.

Molecular Dynamics Simulations for Conformational Sampling in Solution

While quantum chemical calculations are excellent for studying molecules in the gas phase, the behavior of this compound in solution can be different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform), and the forces on each atom are calculated using a force field (like OPLS-AA or GROMOS). nih.gov Newton's equations of motion are then solved iteratively to simulate the trajectory of the system over a period of nanoseconds or longer.

For this compound, MD simulations would be used to explore its conformational landscape in different solvents. researchgate.net The simulation can reveal the relative populations of axial and equatorial conformers, the dynamics of ring inversion, and the nature of hydrogen bonding between the molecule's hydroxyl group and the solvent. researchgate.net For example, in a protic solvent like water, intermolecular hydrogen bonds with the solvent may dominate, while in a non-polar solvent like benzene, intramolecular hydrogen bonding might be more favorable, potentially stabilizing a specific conformer. researchgate.net Analysis of the simulation trajectories provides information on the average conformation and the flexibility of the molecule in a condensed phase.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reactivity that are often difficult to obtain experimentally. This involves mapping the potential energy surface (PES) for a given reaction, locating the transition state (TS), and calculating the activation energy.

For this compound, one could model various reactions, such as its synthesis from glycerol (B35011) and chloroacetaldehyde, or its subsequent reactions like ring-opening under acidic conditions or substitution of the chloride. For instance, a study on the acid-catalyzed isomerization of 5,5-dimethyl-1,3-dioxane (B27643) used DFT to map a multi-step reaction pathway involving protonation, C-O bond cleavage to form a carbenium ion, and subsequent rearrangement. semanticscholar.org

To model such a reaction, researchers first optimize the geometries of the reactants and products. Then, methods are used to find the geometry of the transition state, which is a first-order saddle point on the PES. The identity of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS connects the intended reactants and products. scispace.com

Table 3: Illustrative Calculated Activation Energies for a Reaction of a 1,3-Dioxane Derivative (Analogous System) This table provides an example of the kind of data generated when modeling a reaction pathway, in this case, the ring-opening isomerization of a substituted 1,3-dioxane.

| Reaction Step | ΔG‡ (kcal/mol) |

| Protonation of Ring Oxygen | 5.2 |

| C-O Bond Cleavage (Rate-Limiting Step) | 21.0 |

| Hydride Shift | 8.5 |

| Deprotonation | -3.1 |

Data based on findings for the isomerization of 5,5-dimethyl-1,3-dioxane. semanticscholar.org

Quantitative Structure–Reactivity Relationship (QSAR) Studies (excluding biological applications)

Quantitative Structure–Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. While often used in drug design, QSAR can also be applied to model chemical reactivity, for example, predicting the rate constant of a reaction based on molecular properties.

For a non-biological QSAR study involving this compound, one would first need a dataset of related 1,3-dioxane derivatives with experimentally measured reactivity data (e.g., rate of hydrolysis, reaction yield). Next, a set of molecular descriptors would be calculated for each compound using quantum chemical methods. These descriptors quantify various aspects of the molecule's structure and electronics.

Relevant descriptors could include:

Electronic Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, HOMO-LUMO gap, dipole moment, atomic charges (e.g., from Mulliken or NBO analysis). nih.govresearchgate.net

Steric Descriptors: Molecular volume, surface area, specific conformational parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical model that relates a selection of these descriptors to the observed reactivity. researchgate.net Such a model could, for example, predict how changes in the substituents on the 1,3-dioxane ring would affect its stability or susceptibility to a particular chemical transformation.

Table 4: Examples of Quantum Chemical Descriptors for a QSAR Reactivity Study

| Descriptor Type | Specific Descriptor | Potential Reactivity Correlation |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Electronic | Atomic Charge on C2 | Reactivity in acid-catalyzed reactions |

| Electronic | Dipole Moment | Interaction strength with polar reagents/solvents |

| Steric | Molecular Volume | Accessibility of reaction centers |

Synthetic Utility of this compound as a Chemical Building Block

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published information regarding the synthetic utility of the specific chemical compound "this compound." As a result, a thorough and scientifically accurate article detailing its specific applications as a chemical building block, as outlined in the requested structure, cannot be generated at this time.

The available literature does not provide specific examples or detailed research findings for this particular bifunctional dioxane derivative in the following areas:

Synthetic Utility of 2 Chloromethyl 5 Hydroxy 1,3 Dioxane As a Chemical Building Block

Development of Reagents and Ligands Derived from 2-Chloromethyl-5-hydroxy-1,3-dioxane:The preparation of specific reagents (e.g., organometallic reagents) or ligands for catalysis or other applications from this compound has not been reported.

While the individual functional groups—a chloromethyl group on an acetal (B89532) and a secondary alcohol—suggest potential reactivity, any discussion of their combined utility in the context of the this compound structure would be speculative and not based on established scientific research.

Therefore, in the interest of providing accurate and verifiable information, the requested article cannot be completed. Further research and publication in the field of synthetic organic chemistry would be necessary to elucidate the chemical behavior and synthetic applications of this compound.

Compound Names Table

As no specific reactions or compounds derived from this compound could be discussed, the corresponding table of compound names is not applicable.

Future Research Directions and Unexplored Avenues for 2 Chloromethyl 5 Hydroxy 1,3 Dioxane Research

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, offer a fertile ground for future research on 2-Chloromethyl-5-hydroxy-1,3-dioxane. A primary focus will be the development of synthetic routes that exhibit high atom economy, minimizing waste by maximizing the incorporation of all materials used in the process into the final product. researchgate.net Future investigations should aim to design syntheses that are not only efficient in terms of yield but also in the utilization of every atom involved in the reaction.

A significant avenue for greening the synthesis of this compound and its derivatives is the exploration of biocatalysis. Enzymes, as natural catalysts, operate under mild conditions of temperature and pressure and exhibit high selectivity, thereby reducing the energy consumption and by-product formation associated with traditional chemical processes. nih.gov The application of biocatalysts could lead to more sustainable and environmentally benign methods for the production and modification of this dioxane derivative. Furthermore, the use of renewable feedstocks as starting materials for the synthesis of the 1,3-dioxane (B1201747) ring is a critical area for future research. nih.gov By moving away from petrochemical-based precursors, the environmental footprint of producing this compound can be significantly reduced.

Exploration of Unconventional Reaction Media and Catalysis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Future research should focus on replacing conventional volatile organic compounds with greener alternatives in the synthesis and derivatization of this compound. Unconventional reaction media such as ionic liquids and deep eutectic solvents (DESs) are particularly promising. mdpi.compharmaexcipients.comnih.govresearchgate.net Ionic liquids, which are salts with low melting points, offer advantages such as low volatility and high thermal stability. mdpi.comnih.govlibretexts.org DESs, formed by mixing a hydrogen bond donor and acceptor, are often biodegradable, non-toxic, and can be prepared from inexpensive, renewable components. mdpi.compharmaexcipients.comnih.govresearchgate.netresearchgate.net The catalytic potential of these unconventional solvents themselves could also be explored, potentially eliminating the need for a separate catalyst.

In conjunction with novel media, the development of advanced catalytic systems is paramount. This includes the design of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, thereby reducing waste and operational costs. Phase-transfer catalysis also presents an attractive option, particularly for reactions involving immiscible reactants, as it can enhance reaction rates and yields. The synergy between unconventional media and innovative catalytic approaches will be a key driver in developing efficient and sustainable chemical transformations for this compound.

Integration into Supramolecular Chemistry and Molecular Recognition Studies

The unique three-dimensional structure and the presence of hydroxyl and chloromethyl functional groups make this compound an intriguing candidate for studies in supramolecular chemistry. researchgate.net Future research could explore the self-assembly properties of this molecule, investigating its ability to form well-defined nanostructures through non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. oatext.comresearchgate.net The understanding of these self-assembly processes could pave the way for the design of novel materials with tailored properties.

Furthermore, the potential of this compound and its derivatives to act as hosts in host-guest chemistry warrants investigation. The 1,3-dioxane ring can adopt a stable chair conformation, creating a cavity that may selectively bind to specific guest molecules. thieme-connect.de This could lead to applications in areas such as sensing, separation, and controlled release. The study of molecular recognition events involving this dioxane derivative could provide fundamental insights into the nature of intermolecular forces and inform the design of highly selective receptors.

Advanced Computational Methods for Enhanced Predictive Power in its Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research and accelerating the discovery of new applications. For this compound, advanced computational methods can provide valuable insights into its chemical properties and reactivity. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and reaction mechanisms at the atomic level. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in various solvents or as part of a larger molecular assembly. acs.orgaip.orgnih.govresearchgate.netnih.gov These simulations can provide information on solvation effects, conformational flexibility, and the thermodynamics of binding to other molecules. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of this compound derivatives with their biological or chemical activities. This predictive modeling can aid in the rational design of new compounds with desired properties, saving time and resources in the laboratory.

Design of New Multifunctional Scaffolds Based on its Structure

The 1,3-dioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. mdpi.comnih.govresearchgate.net The structure of this compound, with its reactive chloromethyl group and a hydroxyl group that can be further functionalized, makes it an excellent starting point for the design of new multifunctional scaffolds. Future research should focus on leveraging this versatile structure to create libraries of novel compounds for biological screening.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloromethyl-5-hydroxy-1,3-dioxane?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, acid-catalyzed cyclization of carbonyl precursors (e.g., aldehydes or ketones) with diols like 1,3-propanediol under controlled conditions. Catalysts such as toluenesulfonic acid (TsOH) in refluxing toluene with a Dean-Stark apparatus for water removal are commonly employed . Derivatives of 1,3-dioxanes may also utilize nucleophilic substitution or nitro-group introduction via nitration reactions, as seen in structurally similar nitro-dioxanes .

Q. How is the structural conformation of this compound determined experimentally?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. Chair conformations with equatorial substituents (e.g., methyl or chloro groups) are often observed in dioxane derivatives. For example, 5-methyl-2,2-diphenyl-1,3-dioxane was confirmed via X-ray and H/C NMR, with computational validation of solvation effects . Similar approaches apply to 2-Chloromethyl-5-hydroxy derivatives, where steric and electronic factors dictate ring puckering .

Q. What analytical techniques are used to quantify this compound in complex mixtures?

- Methodological Answer : Derivatization with reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances detectability via HPLC or GC-MS. This method, validated for biogenic amines, isolates derivatives for precise quantification . For nitro-dioxanes, UV-Vis spectroscopy or cyclic voltammetry may monitor nitro-group redox behavior .

Advanced Research Questions

Q. How do computational studies elucidate the thermal decomposition mechanisms of this compound?

- Methodological Answer : Density Functional Theory (DFT) and ab initio calculations model Gibbs energy profiles. For 5-nitro-5-R-1,3-dioxanes, decomposition proceeds via a single-step mechanism with activation free energies (~297.7 kJ·mol) influenced by substituents (e.g., bromine lowers solvent stabilization). Solvent effects (e.g., DMSO) reduce energy barriers by up to 80-fold . Similar methodologies apply to chloromethyl derivatives, where steric hindrance from the chloro group may alter reaction pathways .

Q. What role does stereoelectronic effects play in the reactivity of this compound?

- Methodological Answer : Conformational analysis via NMR coupling constants and quantum calculations (e.g., RI-MP2/λ2) reveals that axial vs. equatorial substituent positioning dictates nucleophilic attack sites. For example, equatorial chloro groups in chair conformations enhance electrophilicity at the 2-position, facilitating substitution reactions .

Q. How can this compound be functionalized for pharmacological applications?

- Methodological Answer : Targeted modifications include:

- Oxidation/Reduction : Hydroxyl groups can be oxidized to ketones or reduced to alkanes using agents like KMnO or LiAlH.

- Nucleophilic Substitution : Chlorine substituents allow SN2 reactions with amines or thiols to generate bioactive derivatives .

- Nitro Group Reduction : Catalytic hydrogenation converts nitro to amine groups, enabling coupling with pharmacophores .

Q. What contradictions exist in reported stability data for nitro- and chloro-substituted dioxanes?

- Methodological Answer : Discrepancies arise from solvent polarity and substituent effects. For instance, 5-nitro-1,3-dioxanes show variable decomposition rates in polar vs. nonpolar solvents, with bromine substituents exhibiting minimal solvent stabilization . Chloro derivatives may display conflicting thermal stability due to competing ring-opening vs. substituent elimination pathways, requiring case-specific Arrhenius parameter validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.